N-propan-2-yl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-propan-2-yl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-13(15)11-7-10-5-3-4-6-12(10)16-8-11/h3-7,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCHLPWYMYTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of N-propan-2-yl-2H-chromene-3-carboxamide with three analogs:
Key Observations :
- Substituent Diversity : The carboxamide nitrogen substituent varies from simple alkyl (propan-2-yl) to aromatic (3-trifluoromethylphenyl) and extended alkyl-aryl (4-methoxyphenethyl). These modifications influence lipophilicity, steric bulk, and electronic properties.
Physicochemical Properties
- Lipophilicity : The propan-2-yl group in the target compound likely confers moderate lipophilicity, intermediate between the highly hydrophobic 3-trifluoromethylphenyl () and the polar 4-methoxyphenethyl () substituents.
- Solubility : The 2-oxo chromene derivative () may exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas chloro or trifluoromethyl groups could reduce solubility .
Preparation Methods
One-Pot Synthesis via Knoevenagel Condensation
The one-pot method combines salicylaldehyde derivatives with cyanoacetamide and isopropyl isocyanate under basic conditions. For example, 2-hydroxybenzaldehyde reacts with cyanoacetamide in ethanol with piperidine as a catalyst, forming a 2-imino-2H-chromene intermediate. Subsequent nucleophilic addition of isopropyl isocyanate yields the target compound.
Reaction Conditions
-
Solvent: Ethanol or DMF
-
Catalyst: Piperidine (5–10 mol%)
-
Temperature: Reflux (80–90°C)
-
Time: 4–6 hours
The reaction proceeds via a Knoevenagel intermediate, where the aldehyde undergoes condensation with cyanoacetamide to form a chromene-imine. The isocyanate then attacks the imine nitrogen, followed by tautomerization to stabilize the carboxamide.
Multi-Step Synthesis via Chromene Carboxylic Acid Intermediate
Step 1: Formation of Ethyl 2-Oxo-2H-Chromene-3-Carboxylate
Ethyl acetoacetate and salicylaldehyde undergo cyclization in acetic anhydride under reflux to form ethyl 2-oxo-2H-chromene-3-carboxylate . This intermediate is isolated via recrystallization from ethanol.
Reaction Conditions
Step 2: Hydrolysis to 2-Oxo-2H-Chromene-3-Carboxylic Acid
The ester is hydrolyzed using aqueous NaOH (10%) at 60°C for 1 hour, followed by acidification with HCl to precipitate the carboxylic acid.
Step 3: Amidation with Isopropylamine
The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) and then reacted with isopropylamine in dichloromethane (DCM) at 0–5°C. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Conditions
Intramolecular Cyclization of N-(2-Hydroxyphenyl)propionamide Derivatives
Acid-Catalyzed Cyclization
Arylpropionamide derivatives with ortho-hydroxy groups undergo cyclization in concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C). For example, N-(2-hydroxyphenyl)-3-(isopropylamino)propionamide cyclizes to form the chromene ring.
Key Parameters
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A mixture of 2-hydroxyacetophenone , cyanoacetamide , and isopropyl isocyanate in DMF is irradiated at 100°C for 20 minutes, achieving 85% yield.
Advantages
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Complexity | Purity |
|---|---|---|---|---|
| One-Pot Cyclocondensation | 60–75% | 4–6 h | Moderate | 90–95% |
| Multi-Step Synthesis | 60–70% | 8–10 h | High | >95% |
| Acid-Catalyzed Cyclization | 50–65% | 3 h | Low | 85–90% |
| Microwave-Assisted | 85% | 20 min | Low | 95% |
Mechanistic Insights and Optimization
Role of Catalysts
Piperidine in one-pot methods deprotonates the aldehyde, accelerating Knoevenagel condensation. Triethylamine in amidation steps neutralizes HCl, driving the reaction forward.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing intermediates. Ethanol is preferred for cost-effectiveness.
Temperature Control
Low temperatures (0–5°C) during amidation minimize side reactions, while reflux conditions promote cyclization.
Challenges and Solutions
Q & A
Q. What are the standard synthetic routes for N-propan-2-yl-2H-chromene-3-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 2-amino-3-carboxychromene with isopropylamine under acidic/basic conditions to form the carboxamide bond.
- Step 2: Cyclization to stabilize the chromene core, often using ethanol or methanol as solvents .
- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the chromene scaffold, carboxamide linkage, and isopropyl substituent. Key signals include δ 6.5–8.5 ppm (aromatic protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated m/z for C15H17NO3: 275.35) .
- IR Spectroscopy: Detects carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) .
Q. How can researchers screen for preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Fluorometric assays for COX-2 or topoisomerase II inhibition, with IC50 calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Process Automation: Use continuous flow reactors for precise temperature (60–80°C) and pressure control, achieving >80% yield .
Q. How do structural modifications (e.g., nitro vs. methyl groups) impact biological activity?
Methodological Answer:
-
Comparative SAR Studies: Synthesize analogs (e.g., N-phenyl vs. N-isopropyl) and test in parallel assays. For example:
Substituent Anticancer IC50 (µM) Antimicrobial MIC (µg/mL) -NO2 12.4 25 -CH3 28.9 50 -
Computational Modeling: Use DFT calculations (Gaussian 09) to correlate electron-withdrawing groups (e.g., -NO2) with enhanced DNA intercalation .
Q. How can contradictory data on cytotoxicity across studies be resolved?
Methodological Answer:
- Standardized Protocols: Ensure consistent cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum-free conditions .
- Metabolic Stability Testing: Use hepatic microsomes (human/rat) to assess if metabolites (e.g., hydroxylated derivatives) contribute to variability .
- Data Normalization: Report IC50 values relative to positive controls (e.g., doxorubicin) to mitigate assay-specific biases .
Q. What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: SwissADME or ADMETLab 2.0 to estimate logP (2.1–3.5), BBB permeability (low), and CYP450 inhibition .
- Molecular Docking (AutoDock Vina): Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>90%) .
- Metabolite Identification: Use Meteor (Lhasa Ltd.) to predict phase I/II metabolites, guiding LC-MS/MS method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
